1,2-Epoxyestrenolone

Beschreibung

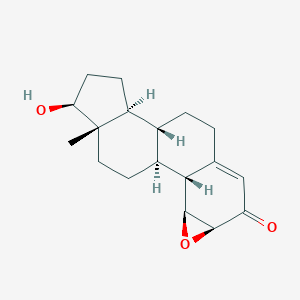

1,2-Epoxyestrenolone is a steroidal compound characterized by the presence of an epoxide group at the 1,2-position of its estrenolone backbone. Estrenolone derivatives are structurally related to progesterone and other 19-norsteroids, which are pivotal in pharmaceutical applications, particularly in hormonal therapies.

Eigenschaften

CAS-Nummer |

100649-20-5 |

|---|---|

Molekularformel |

C18H24O3 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1 |

InChI-Schlüssel |

HCYOOIAQUCRMRB-OZDRGRBASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5 |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |

Synonyme |

1,2-epoxy-17-hydroxyestr-4-en-3-one 1,2-epoxy-4-estrene-3-one-17-ol 1,2-epoxyestrene-3-one-17-ol 1,2-epoxyestrenolone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Structural Divergence: The 1,2-epoxide group in this compound contrasts with the spirolactone ring in Drospirenone or the ethynyl group in Ethinyl Estradiol. This epoxide may confer electrophilic reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing modified steroids.

Functional Group Impact: The ketone group at C3 (common in estrenolone derivatives) is retained in this compound, suggesting preserved interactions with steroid-metabolizing enzymes. However, the epoxide may alter metabolic stability compared to non-epoxidized analogs. Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone synthesis) highlight the complexity of steroid manufacturing, where intermediates and byproducts often lack detailed toxicological profiles, similar to this compound .

Biological and Industrial Relevance: Drospirenone and Ethinyl Estradiol are well-characterized pharmaceuticals, whereas this compound’s applications remain speculative. Its epoxide group could be exploited for covalent binding studies or prodrug development. Regulatory documents emphasize stringent control of impurities in steroid APIs (Active Pharmaceutical Ingredients), underscoring the need for rigorous characterization of compounds like this compound during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.